2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride
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Overview
Description
2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through intramolecular cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation under the action of diazo compounds, ylides, and carbenes.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution of haloalkanes with ammonia or amines.
Addition of Fluorine Atoms: The fluorine atoms can be added using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1-aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is unique due to the presence of both the cyclobutyl ring and the difluoroethanol moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
2639447-83-7 |
---|---|
Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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